(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
(E)-1'-(3-(Thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic compound featuring a fused isobenzofuran-piperidinone core and a thiophene-containing acryloyl substituent. The spiro architecture confers conformational rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability .
This compound’s synthesis likely involves acylation of the spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold, as evidenced by analogous reactions in spiro piperidine derivatives (e.g., 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]) . The thiophene moiety may enhance lipophilicity and modulate pharmacokinetic properties compared to purely aromatic substituents.
Properties
IUPAC Name |
1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-17(8-7-14-4-3-13-24-14)20-11-9-19(10-12-20)16-6-2-1-5-15(16)18(22)23-19/h1-8,13H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDNJTWDDOIAF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Acrylate formation: The acrylate moiety can be introduced via a Wittig reaction or a Heck coupling reaction.
Spirocyclic formation: The spiro linkage between the isobenzofuran and piperidinone can be achieved through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Biological Activities
Antifungal Properties
Recent studies have highlighted the antifungal activity of thiophene derivatives, including those containing the spiro structure similar to (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. For instance, a series of thiophene-containing compounds were synthesized and evaluated for their efficacy against various fungal strains, demonstrating significant antifungal activity with effective concentrations lower than traditional antifungal agents . This suggests that derivatives of this compound could be explored for developing new antifungal therapies.
Antioxidant and Antibacterial Activities
Compounds with similar structural frameworks have shown promising results in antioxidant and antibacterial assays. For example, research on ethyl 2-(2-cyano-3-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylates indicated that these compounds exhibited moderate to strong antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus as well as Gram-negative bacteria such as Escherichia coli . The potential for this compound to exhibit similar biological properties warrants further investigation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic core through cyclization reactions. The use of thiophene derivatives in these synthetic pathways has been shown to enhance the yield and purity of the final product. For instance, a general synthetic approach may involve the reaction of thiophene-containing acrylates with appropriate piperidine derivatives under controlled conditions to yield high-purity products .
Material Science Applications
Polymeric Materials
The unique structural features of this compound can be utilized in the development of advanced polymeric materials. Due to its ability to undergo polymerization reactions, it can serve as a monomer for creating functionalized polymers with desirable mechanical and thermal properties. These materials could find applications in coatings, adhesives, and other industrial products.
Case Studies
A comprehensive review of related compounds has demonstrated varying degrees of success in biological testing:
These case studies illustrate the potential for this compound to be developed into effective therapeutic agents or materials.
Mechanism of Action
The mechanism of action of (E)-1’-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The thiophene-acryloyl group in the target compound distinguishes it from analogs with benzimidazole (CHEMBL4877) or simple acyl chains.
- The (E)-configuration may enhance π-stacking interactions compared to (Z)-isomers or saturated chains.
- The hydrochloride salt derivative (CAS: 172733-79-8) highlights the importance of salt forms in optimizing physicochemical properties .
Physicochemical Properties
Biological Activity
(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic organic compound characterized by its spirocyclic structure. Its unique combination of a thiophene moiety and a spirocyclic framework suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic core: This is achieved through cyclization reactions involving isobenzofuran and piperidine derivatives.
- Introduction of the thiophen-2-yl group: This can be accomplished via cross-coupling reactions such as Suzuki or Heck reactions.
- Final assembly: The acrylate is condensed with the spirocyclic core under acidic or basic conditions to yield the final product .
The biological activity of this compound may involve interaction with specific biological targets, such as enzymes or receptors. The thiophene and spirocyclic structures may enhance binding affinity and selectivity, influencing the compound's efficacy in various biological assays.
Antimicrobial Properties
Research indicates that thiophene-containing compounds often exhibit antimicrobial activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Activity
Thiophene derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The specific IC50 values for related compounds suggest promising anti-inflammatory potential .
Case Studies
A recent study evaluated the biological activity of synthesized thiophene derivatives, including those with spirocyclic structures. The results indicated significant inhibition of bacterial growth and a reduction in inflammatory markers in vitro . Another research effort focused on the electrochemical synthesis of heterocycles containing thiophene moieties, revealing their therapeutic potential in pain management and cancer treatment .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | 25 |
| Compound B | Structure B | Anti-inflammatory | 30 |
| This compound | Unique Spiro Structure | Antimicrobial & Anti-inflammatory | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of spiro compounds often involves acylation or nucleophilic substitution. For example, spiro[isobenzofuran-1,4'-piperidine] derivatives can be synthesized via acylation of the piperidine core using acryloyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) . The (E)-configuration of the acryloyl group is stabilized by steric hindrance and confirmed via NOESY NMR. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for piperidine:acryloyl chloride) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodology :
- X-ray Crystallography : Resolve the spirocyclic conformation and confirm stereochemistry (e.g., CCDC deposition protocols as in ).
- DFT Calculations : Compare experimental IR/NMR data with theoretical spectra to validate electronic properties (B3LYP/6-311+G(d,p) basis set recommended) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight, noting low-intensity molecular ions common in spiro compounds due to fragmentation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles due to skin/eye irritation risks (H315, H319) .
- Engineering Controls : Use fume hoods for weighing and reactions to mitigate respiratory hazards (H335) .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., antimicrobial assays) for this compound?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µg/mL) to identify non-linear effects, as seen in structurally similar spiro[indoline-quinazoline] derivatives .
- Counter-Screening : Compare activity against Gram-positive vs. Gram-negative bacteria to rule out assay-specific artifacts .
- Molecular Dynamics (MD) : Simulate ligand-target binding (e.g., bacterial DNA gyrase) to explain potency variations due to conformational flexibility .
Q. What strategies address crystallography challenges for this spiro compound?
- Methodology :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal quality .
- Temperature Control : Collect data at 100–150 K to minimize thermal motion artifacts .
- Twinning Analysis : Employ PLATON’s TWINABS for datasets with overlapping lattices, common in rigid spiro systems .
Q. How does the thiophene-acryloyl moiety influence the compound’s stability and reactivity?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (likely >200°C due to aromatic stabilization) .
- HPLC-PDA : Monitor photodegradation under UV light (λ = 254 nm) to assess acryloyl-thiophene conjugation stability .
- Kinetic Studies : Track hydrolysis rates in buffered solutions (pH 2–12) to identify labile bonds .
Q. What approaches validate the compound’s target engagement in cellular assays?
- Methodology :
- Fluorescence Polarization : Label the compound with BODIPY to measure binding affinity to putative targets (e.g., kinases) .
- CRISPR-Cas9 Knockout : Validate specificity by comparing activity in wild-type vs. target gene-deleted cell lines .
- Metabolomic Profiling : Use LC-MS to identify downstream metabolites, confirming mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
